molecular formula C13H16ClN5O B276603 N-(1-allyl-1H-tetraazol-5-yl)-N-(5-chloro-2-ethoxybenzyl)amine

N-(1-allyl-1H-tetraazol-5-yl)-N-(5-chloro-2-ethoxybenzyl)amine

Cat. No. B276603
M. Wt: 293.75 g/mol
InChI Key: GUDHRVQVLYWZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-allyl-1H-tetraazol-5-yl)-N-(5-chloro-2-ethoxybenzyl)amine, commonly known as ACTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ACTA is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cell proliferation, migration, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, ACTA has been found to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
ACTA has been shown to have a variety of biochemical and physiological effects, depending on the context of its use. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In the brain, ACTA has been shown to protect against oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases. In the cardiovascular system, ACTA has been found to induce vasodilation and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using ACTA in lab experiments is its potential as a therapeutic agent in various fields of research. Its diverse range of effects makes it a promising candidate for the development of new drugs and treatments. However, one limitation of using ACTA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ACTA. One area of research is the development of new synthetic methods for ACTA and its derivatives, which could improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in other disease contexts, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of ACTA and its effects on specific enzymes and signaling pathways.

Synthesis Methods

ACTA can be synthesized through a multi-step process involving the reaction of 5-chloro-2-ethoxybenzylamine with allyl isocyanate, followed by the addition of sodium azide and copper sulfate. The final product is obtained through a reduction reaction using hydrogen gas and palladium on carbon.

Scientific Research Applications

ACTA has been studied for its potential as a therapeutic agent in various fields such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases. It has been shown to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as neuroprotective and anti-inflammatory effects in the brain. In addition, ACTA has been investigated for its potential as a vasodilator in the treatment of hypertension and heart failure.

properties

Molecular Formula

C13H16ClN5O

Molecular Weight

293.75 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C13H16ClN5O/c1-3-7-19-13(16-17-18-19)15-9-10-8-11(14)5-6-12(10)20-4-2/h3,5-6,8H,1,4,7,9H2,2H3,(H,15,16,18)

InChI Key

GUDHRVQVLYWZEC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNC2=NN=NN2CC=C

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNC2=NN=NN2CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.